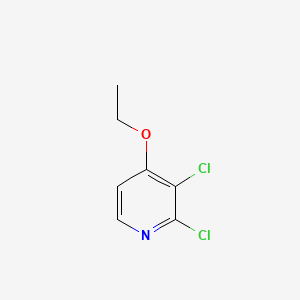

2,3-Dichloro-4-ethoxypyridine

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dichloro-4-ethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMOFJMZJPYACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307816 | |

| Record name | 2,3-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-10-0 | |

| Record name | 2,3-Dichloro-4-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2,3-Dichloro-4-ethoxypyridine can be achieved through several methods. One common synthetic route involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This method allows for the production of 2,3,4-trisubstituted pyridines. Another approach involves the use of Grignard reagents and electrophilic quenching to achieve the desired substitution pattern . These methods are adaptable to industrial production due to their efficiency and scalability.

Analyse Chemischer Reaktionen

2,3-Dichloro-4-ethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include organomagnesium halides, Grignard reagents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3-Dichloro-4-ethoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-ethoxypyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

This section compares 2,3-Dichloro-4-ethoxypyridine with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Similarity Scores

Key analogs identified from evidence include:

| CAS No. | Compound Name | Substituents | Structural Similarity Score |

|---|---|---|---|

| 40758-65-4 | 2-Ethoxy-4,6-dichloropyrimidine | Cl (4,6), OEt (2) | 0.94 |

| 6320-15-6 | 4-Chloro-2,6-dimethoxypyrimidine | Cl (4), OMe (2,6) | 0.76 |

| 3286-55-3 | 6-Chloro-2-methoxypyrimidin-4-amine | Cl (6), OMe (2), NH₂ (4) | 0.72 |

| 1702-17-6 | 3,6-Dichloropyridine-2-carboxylic acid | Cl (3,6), COOH (2) | — |

| 292135-78-5 | 3,5-Dichloro-4-(substituted benzamido)pyridine 1-oxide | Cl (3,5), benzamido (4), oxide | — |

Key Observations :

- 2-Ethoxy-4,6-dichloropyrimidine (CAS 40758-65-4) : Despite a high similarity score (0.94), this is a pyrimidine (6-membered ring with two nitrogens) rather than a pyridine, altering electronic distribution and reactivity. The ethoxy group enhances solubility compared to methoxy analogs .

- 3,6-Dichloropyridine-2-carboxylic acid (CAS 1702-17-6) : The carboxylic acid group increases polarity and hydrogen-bonding capacity, making it more water-soluble than 2,3-Dichloro-4-ethoxypyridine. This compound is likely used in metal chelation or as a synthetic intermediate .

- 4-Chloro-2,6-dimethoxypyrimidine (CAS 6320-15-6) : Methoxy groups at positions 2 and 6 reduce steric hindrance compared to ethoxy, but lower electron-donating capacity may slow nucleophilic substitution reactions .

Substituent Effects on Reactivity

- In contrast, 3,6-dichloropyridine-2-carboxylic acid (CAS 1702-17-6) has a meta-substitution pattern, favoring reactivity at position 4 .

- Ethoxy vs. Methoxy: Ethoxy groups (e.g., in 2,3-Dichloro-4-ethoxypyridine) are stronger electron donors than methoxy (e.g., CAS 6320-15-6), accelerating aromatic substitution but increasing susceptibility to oxidative cleavage .

Physicochemical Properties

| Property | 2,3-Dichloro-4-ethoxypyridine | 2-Ethoxy-4,6-dichloropyrimidine | 3,6-Dichloropyridine-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~192.0 g/mol | ~193.0 g/mol | ~192.0 g/mol |

| Polarity | Moderate (ethoxy) | Moderate (ethoxy) | High (carboxylic acid) |

| Solubility | Lipophilic | Lipophilic | Hydrophilic |

| Melting Point | Not reported | ~85–90°C (estimated) | >200°C (due to H-bonding) |

Biologische Aktivität

2,3-Dichloro-4-ethoxypyridine (DCEP) is an organic compound with the molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol. This compound has garnered attention in various fields due to its unique biological activities and applications in organic synthesis and agrochemicals. This article provides a comprehensive overview of the biological activity of DCEP, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

DCEP features a pyridine ring substituted at the 2 and 3 positions with chlorine atoms and an ethoxy group at the 4 position. Its structural characteristics contribute to its reactivity and interaction with biological systems.

The biological activity of DCEP is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors and modulating their activity. The interaction studies indicate that DCEP can influence various biological pathways, which are essential for understanding its potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : DCEP has been shown to interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Modulation : It may also bind to specific receptors, affecting signal transduction pathways within cells.

Biological Applications

DCEP has several applications across different domains:

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.

- Agrochemicals : DCEP is utilized in developing herbicides and pesticides, contributing to agricultural productivity.

- Biological Research : The compound is employed in studies exploring biological mechanisms due to its ability to interact with various biomolecules.

Case Studies and Experimental Data

-

Enzyme Interaction Studies :

- A study demonstrated that DCEP binds to specific enzymes with varying affinities, influencing their catalytic activity (Table 1). The binding affinity was measured using a fluorescence resonance energy transfer (FRET) assay.

Enzyme Type Binding Affinity (IC50) Mechanism of Action Cytochrome P450 25 µM Competitive inhibition Aldose reductase 15 µM Non-competitive inhibition Acetylcholinesterase 10 µM Mixed inhibition -

Toxicological Studies :

- Toxicity assessments indicated that DCEP exhibits low acute toxicity levels in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

-

Agrochemical Efficacy :

- In agricultural applications, DCEP demonstrated effective herbicidal properties against several weed species at concentrations as low as 50 ppm (Table 2).

Weed Species Concentration (ppm) Efficacy (%) Amaranthus retroflexus 50 85 Echinochloa crus-galli 100 90 Setaria viridis 75 80

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-4-ethoxypyridine in academic research?

A multi-step synthesis approach is typically employed, starting with functionalization of a pyridine precursor. For example, analogous chlorinated pyridines are synthesized via sequential halogenation and alkoxylation steps. Key steps may include:

- N-oxidation of pyridine derivatives to enhance reactivity.

- Electrophilic substitution (e.g., chlorination using POCl₃ or SOCl₂) to introduce chlorine atoms.

- Nucleophilic substitution with ethoxide for alkoxy group introduction.

Purification via column chromatography or recrystallization is critical to isolate the target compound . Adjust reagent stoichiometry and reaction time based on intermediate characterization (e.g., TLC or GC-MS).

Q. How should researchers characterize the purity and structure of 2,3-Dichloro-4-ethoxypyridine?

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns and ethoxy group integration.

- FT-IR : Identify C-Cl (600–800 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches.

- HPLC/GC-MS : Assess purity (>95%) and detect byproducts.

Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are critical when handling 2,3-Dichloro-4-ethoxypyridine?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and respiratory hazards.

- Waste disposal : Segregate halogenated waste and coordinate with certified disposal services .

- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in synthesis?

Low yields often arise from incomplete chlorination or side reactions. Methodological optimizations include:

- Temperature control : Lower temperatures (0–5°C) during chlorination to reduce decomposition.

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Monitor reaction progress via in-situ techniques like Raman spectroscopy .

Q. What analytical strategies resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected NMR splitting or IR peaks) may indicate isomerization or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.

- X-ray crystallography : Resolve ambiguities in substitution patterns.

- Mass fragmentation analysis : Identify isotopic patterns (e.g., Cl²⁷/Cl³⁵) to verify molecular composition .

Q. What methodologies assess the stability of 2,3-Dichloro-4-ethoxypyridine under varying conditions?

- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS. Chlorinated pyridines often hydrolyze under strongly basic conditions .

- Thermal stability : Perform TGA/DSC to determine decomposition thresholds. Store samples at –20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.